Cas no 1053-74-3 (Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-)
1053-74-3 structure
Product Name:Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
Numero CAS:1053-74-3
MF:C22H27N3OS
MW:381.534283876419
CID:205953
PubChem ID:13983
Update Time:2025-04-19
Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
- 1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone
- 2-Acetyl-10-[3-(4-methylpiperazino)propyl]-10H-phenothiazine
- 1-{10-[3-(4-methyl-piperazin-1-yl)-propyl]-10H-phenothiazin-2-yl}-ethanone
- 10-< 3-(4-Methyl-piperazino)-propyl> -2-acetyl-phenothiazin
- 3-Acetyl-10-(3-< 4-methyl-piperazino> -propyl)-phenothiazin
- 3-Acetyl-10-(3'N-methyl-piperazino-N'-propyl)phenothiazin
- AC1L22W8
- AG-D-18777
- KETONE, METHYL 10-(3-(4-METHYL-1-PIPERAZINYL)PROPYL)PHENOTHIAZIN-2-YL
- LS-87289
- Methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl ketone
- 1-[10-[3-(4-Methylpiperazino)propyl]-10H-phenothiazin-2-yl]ethanone
- DTXSID40147064
- 1053-74-3
- BRN 0766914
- 1-(10-(3-(4-methylpiperazin-1-yl)propyl)-10h-phenothiazin-2-yl) ethanone
- SCHEMBL141601
-
- Inchi: 1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3
- Chiave InChI: WKCTYFQBCFYMAR-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N(C2C=C(C(C)=O)C=CC1=2)CCCN1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 381.18771
- Massa monoisotopica: 381.18748367g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 508
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 52.1Ų
Proprietà sperimentali
- Densità: 1.0881 (rough estimate)
- Indice di rifrazione: 1.6740 (estimate)
- PSA: 26.79
Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
1053-74-3 (Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-) Prodotti correlati
- 859045-33-3(1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone)
- 2622-30-2(Carphenazine)
- 653-03-2(1-Butanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-)
- 13461-01-3(Acepromethazine)
- 61-00-7(Ethanone,1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]-)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso